Benzene, 1-butyl-3-methyl-
Overview
Description
“Benzene, 1-butyl-3-methyl-” is a chemical compound with the formula C11H16 . It is also known by other names such as “Toluene, m-butyl-” and "1-Methyl-3-n-Butylbenzene" . It is a naturally-produced fuel substitute that has advantages of acting as a precursor for isoamyl acetate and replacement for gasoline .
Synthesis Analysis
The synthesis of “Benzene, 1-butyl-3-methyl-” involves electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Molecular Structure Analysis
The molecular structure of “Benzene, 1-butyl-3-methyl-” can be represented in a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule .Chemical Reactions Analysis
“Benzene, 1-butyl-3-methyl-” undergoes various chemical reactions. For instance, it has been observed to form C8H9+ and C8H10+ ions . More detailed information about its chemical reactions can be found in the NIST Chemistry WebBook .Physical And Chemical Properties Analysis
“Benzene, 1-butyl-3-methyl-” has a molecular weight of 148.2447 . More detailed information about its physical and chemical properties can be found in the NIST Chemistry WebBook .Scientific Research Applications
Friedel-Crafts Sulfonylation : Utilized in 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as both a reaction medium and Lewis acid catalyst for Friedel-Crafts sulfonylation reactions, enhancing the reactivity of benzene and substituted benzenes, resulting in almost quantitative yields of diaryl sulfones under ambient conditions (S. Nara, J. Harjani, M. Salunkhe, 2001).
Alkylation Catalyst : [BMIM][AlCl4] ionic liquid, which includes 1-butyl-3-methylimidazolium, is used to catalyze the alkylation of benzene with 1-dodecene for synthesizing linear alkylbenzenes (LAB). This approach reduces reaction temperature and improves selectivity compared to traditional methods (Cong-zhen Qiao, Yi Zhang, Jingchang Zhang, Chunxi Li, 2004).
Genotoxicity Assessment : The genotoxic effects of chemicals like methyl-tert-butyl ether, benzene, toluene, ethylbenzene, and xylene have been evaluated in human lymphocytes. It's shown that these chemicals, including benzene, induce DNA damage (Colin S. Chen, Y. Hseu, Shih-hsiung Liang, Jar-Yi Kuo, S. Chen, 2008).
Volumetric Property Studies : The volumetric properties of binary mixtures comprised of benzene and ionic liquids like 1-butyl-3-methylimidazolium thiocyanate have been investigated, indicating significant changes with composition and temperature changes (G. Gonfa, M. A. Bustam, M. Moniruzzaman, T. Murugesan, 2014).
Alkoxycarbonylation Catalysts : In a study, a palladium catalyst based on 1,2-bis((tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene was developed for alkoxycarbonylation of alkenes, indicating its potential in chemical industry and research laboratories for transforming a wide range of alkenes into esters (Kaiwu Dong, Xianjie Fang, Samet Guelak, R. Franke, A. Spannenberg, H. Neumann, R. Jackstell, M. Beller, 2017).
Safety And Hazards
“Benzene, 1-butyl-3-methyl-” is flammable and poses a risk of ignition. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back. Containers may explode when heated . It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
properties
IUPAC Name |
1-butyl-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-3-4-7-11-8-5-6-10(2)9-11/h5-6,8-9H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPCPUDMDJIBOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074271 | |
Record name | Benzene, 1-butyl-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-butyl-3-methyl- | |
CAS RN |
1595-04-6 | |
Record name | 1-Butyl-3-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1595-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-butyl-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001595046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-butyl-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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